![molecular formula C20H27N3O3S B2537968 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide CAS No. 2134150-77-7](/img/structure/B2537968.png)
3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide, also known as ACBC, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. ACBC is a small molecule that belongs to the class of sulfonylbenzamide compounds. It has shown promising results in preclinical studies as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide involves its ability to bind to and inhibit specific enzymes and receptors. As an inhibitor of FAAH, 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide prevents the breakdown of endocannabinoids, leading to an increase in their levels and resulting in pain relief, reduced inflammation, and reduced anxiety. As an antagonist of GPR18, 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide blocks the receptor's activity, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. As an inhibitor of FAAH, 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide has been shown to reduce pain and inflammation and improve anxiety-related behaviors in animal models. As an antagonist of GPR18, 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide has been shown to reduce inflammation and pain in animal models of arthritis and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to target specific pathways and processes without affecting others, leading to more accurate and reliable results. However, one limitation of using 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide is its potential toxicity and side effects, which could affect the validity of the results.
Zukünftige Richtungen
There are several potential future directions for research on 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide. One area of interest is its use in the treatment of cancer. Preclinical studies have shown that 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide has potential as an anticancer agent by inhibiting GPR18, which is overexpressed in certain types of cancer. Another area of interest is its use in the treatment of pain and inflammation. 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide has shown promise as an inhibitor of FAAH, which could lead to the development of new painkillers and anti-inflammatory drugs. Further research is needed to explore these potential applications and to determine the safety and efficacy of 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide in clinical trials.
Synthesemethoden
The synthesis of 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 1-cyanocyclohexane in the presence of a base to form 4-chlorobenzoyl-1-cyanocyclohexane. This intermediate is then reacted with azepane-1-sulfonyl chloride in the presence of a base to form 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. One of the most significant areas of research is its use as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are known to play a role in pain, inflammation, and anxiety. Inhibiting FAAH with 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide has shown promising results in preclinical studies as a potential treatment for these conditions.
3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide has also been studied as an antagonist of the G protein-coupled receptor GPR18. This receptor is involved in various physiological processes, including inflammation, pain, and cancer. Inhibiting GPR18 with 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide has shown potential as a treatment for certain types of cancer.
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c21-16-20(11-4-3-5-12-20)22-19(24)17-9-8-10-18(15-17)27(25,26)23-13-6-1-2-7-14-23/h8-10,15H,1-7,11-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODIOEAERBUIBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepane-1-sulfonyl)-N-(1-cyanocyclohexyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.